Cervagem

Description

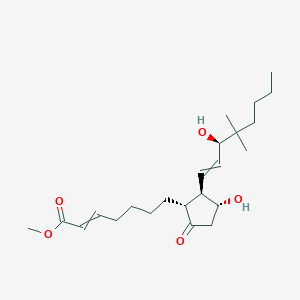

Structure

3D Structure

Properties

Molecular Formula |

C23H38O5 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate |

InChI |

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/t17-,18-,20-,21-/m1/s1 |

InChI Key |

KYBOHGVERHWSSV-VURPSTOHSA-N |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC=CC(=O)OC)O)O |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gemeprost prostaglandin E1 analogue signaling pathway

An In-depth Technical Guide on the Gemeprost Prostaglandin (B15479496) E1 Analogue Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemeprost is a synthetic analogue of Prostaglandin E1 (PGE1) utilized for its potent effects on uterine contractility and cervical ripening.[1] Its therapeutic efficacy is derived from its interaction with the E-prostanoid (EP) family of G-protein coupled receptors (GPCRs). This document provides a comprehensive overview of the Gemeprost signaling pathway, detailing its mechanism of action, receptor subtypes, downstream signaling cascades, and the physiological responses it elicits. Due to the limited availability of specific quantitative data for Gemeprost, this guide incorporates data for the endogenous ligand Prostaglandin E1 (PGE1) and the closely related Prostaglandin E2 (PGE2) to provide a comparative context for its pharmacological activity. This guide also includes detailed experimental protocols for key assays and visual representations of the signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction to Gemeprost

Gemeprost is a PGE1 analogue that is clinically used for cervical dilation and the induction of uterine contractions.[2][3] Its mechanism of action is centered on its agonistic activity at EP receptors, which are expressed on smooth muscle cells of the uterus and cervix.[1] Activation of these receptors initiates a cascade of intracellular events that lead to the desired physiological outcomes.[1]

Gemeprost and EP Receptor Subtypes

Gemeprost, like its parent compound PGE1, is known to interact with the four main subtypes of the PGE2 receptor: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and thus activate distinct downstream signaling pathways.

Quantitative Data on Ligand-Receptor Interactions

| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | G-Protein Coupling |

| EP1 | PGE1 | Data not available | Data not available | Gαq |

| PGE2 | Data not available | Data not available | Gαq | |

| EP2 | PGE1 | Data not available | Data not available | Gαs |

| PGE2 | Data not available | Data not available | Gαs | |

| EP3 | PGE1 | Data not available | Data not available | Gαi |

| PGE2 | Higher affinity than for EP1/EP2[4] | Data not available | Gαi | |

| EP4 | PGE1 | 1.45 ± 0.24[5] | Data not available | Gαs, Gαi |

| PGE2 | 0.75 ± 0.03[5] | Data not available | Gαs, Gαi |

Signaling Pathways of Gemeprost

The binding of Gemeprost to EP receptors triggers distinct intracellular signaling cascades, leading to a range of cellular responses.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gαq protein.[6] Upon activation by Gemeprost, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[7] The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, contributes to the contraction of uterine smooth muscle.[8]

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are primarily coupled to the Gαs protein.[6] Activation of these receptors by Gemeprost leads to the stimulation of adenylyl cyclase (AC), which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated cAMP levels then activate Protein Kinase A (PKA).[9] PKA can phosphorylate various downstream targets, leading to smooth muscle relaxation, which is a key component of cervical ripening. The EP4 receptor has also been shown to couple to Gαi in some contexts, which would inhibit adenylyl cyclase. Furthermore, EP4 signaling can involve other pathways such as PI3K/Akt and ERK.

EP3 Receptor Signaling

The EP3 receptor is unique in that it primarily couples to the Gαi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[5][6] This reduction in cAMP can counteract the effects of Gαs-coupled receptors and contribute to uterine muscle contraction. The EP3 receptor can also couple to Gαq, initiating the PLC-IP3-Ca2+ pathway, further promoting contraction.[7] Additionally, EP3 receptor activation has been linked to the Rho signaling pathway, which is involved in the regulation of the actin cytoskeleton and cell contraction.[9]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of Gemeprost to EP receptors.

a. Membrane Preparation:

-

Culture cells expressing the EP receptor of interest (e.g., HEK293 cells) to near confluence.

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

b. Binding Assay:

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of unlabeled Gemeprost.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of Gemeprost.

-

Determine the IC50 value (the concentration of Gemeprost that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors like EP1.

a. Cell Preparation:

-

Seed cells expressing the EP1 receptor in a 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the cells to allow for dye uptake and de-esterification.

b. Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of Gemeprost to the wells.

-

Record the change in fluorescence intensity over time.

c. Data Analysis:

-

The change in fluorescence is directly proportional to the change in intracellular Ca2+ concentration.

-

Plot the peak fluorescence response against the concentration of Gemeprost to determine the EC50 value.

cAMP Measurement Assay

This assay quantifies the changes in intracellular cAMP levels following the activation of Gαs-coupled (EP2, EP4) or Gαi-coupled (EP3) receptors.

a. Cell Stimulation:

-

Seed cells expressing the EP receptor of interest in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of Gemeprost for a defined period.

b. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

c. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

Plot the cAMP concentration against the concentration of Gemeprost to determine the EC50 (for Gαs-coupled receptors) or IC50 (for Gαi-coupled receptors) value.

Conclusion

Gemeprost exerts its pharmacological effects through a complex interplay of signaling pathways initiated by its binding to various EP receptor subtypes. The activation of Gαq-coupled EP1 receptors and Gαi-coupled EP3 receptors leads to increased intracellular calcium and uterine muscle contraction, while the stimulation of Gαs-coupled EP2 and EP4 receptors primarily contributes to cervical ripening through cAMP-mediated smooth muscle relaxation. A comprehensive understanding of these signaling pathways, supported by robust experimental methodologies, is crucial for the continued development of novel therapeutics targeting the prostanoid receptor family. Further research is warranted to elucidate the specific quantitative pharmacology of Gemeprost at each EP receptor subtype to refine our understanding of its therapeutic actions and side-effect profile.

References

- 1. Gemeprost | C23H38O5 | CID 5282237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonism of Prostaglandin E2 Receptor 4 Ameliorates Tubulointerstitial Injury in Nephrotoxic Serum Nephritis in Mice [mdpi.com]

- 7. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Cervagem (Gemeprost) on Uterine Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of Cervagem, a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), on uterine smooth muscle. This compound, the brand name for the active compound gemeprost (B1671425), is a potent uterotonic agent used clinically for cervical ripening and the induction of uterine contractions. This document details its mechanism of action, summarizes key pharmacodynamic parameters, outlines relevant experimental protocols, and provides visual representations of its cellular signaling pathways and experimental workflows.

Mechanism of Action

Gemeprost exerts its primary effects by acting as an agonist on specific prostaglandin E (EP) receptors located on the surface of myometrial cells.[1][2] The interaction of gemeprost with these receptors initiates a cascade of intracellular events that culminate in smooth muscle contraction. The primary receptors implicated in the contractile response to gemeprost in the uterus are the EP1 and EP3 subtypes.[1]

EP1 and EP3 Receptor-Mediated Signaling

The stimulation of uterine smooth muscle contraction by gemeprost is predominantly mediated through two distinct G-protein coupled receptor pathways:

-

EP1 Receptor Pathway: The EP1 receptor is coupled to the Gq/11 family of G-proteins.[3][4] Upon agonist binding by gemeprost, the activated Gq protein stimulates the enzyme phospholipase C (PLC).[5][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[6] The resulting increase in cytosolic Ca2+ concentration is a primary trigger for the initiation of smooth muscle contraction.[1][2]

-

EP3 Receptor Pathway: The EP3 receptor is primarily coupled to the Gi family of G-proteins.[3][4] Activation of the Gi protein by gemeprost leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] A reduction in cAMP levels mitigates the activity of protein kinase A (PKA), a key inhibitor of smooth muscle contraction. This disinhibition contributes to the contractile state. Certain splice variants of the EP3 receptor can also couple to Gq, further augmenting the Ca2+ mobilization pathway.[3][4]

The combined action of these pathways—a primary increase in intracellular calcium via EP1 and a reduction in the primary relaxation signal (cAMP) via EP3—results in a potent and coordinated contraction of the uterine smooth muscle. Additionally, gemeprost has been noted to sensitize the myometrium to the effects of oxytocin, a naturally occurring uterotonic hormone, further enhancing contractile activity.[1]

Quantitative Pharmacodynamic Data

Quantitative data on the specific binding affinities (Kd) and potency (EC50) of gemeprost for human myometrial EP receptors are not extensively reported in publicly available literature. Most studies focus on clinical outcomes and comparisons with other prostaglandins (B1171923) like misoprostol (B33685). The table below summarizes available related data, primarily from clinical and in vitro studies on PGE1 analogues.

| Parameter | Value / Observation | Compound | Study Type | Source |

| Receptor Agonism | Agonist at EP1 and EP3 receptors | Gemeprost | Review | [1][8] |

| Mechanism | Increases intracellular Ca²⁺ levels | Gemeprost | Review | [1][2] |

| In Vitro Uterine Contraction | Significantly increased myometrial contractility vs. control (at 10⁻⁵ mol/L) | PGE1 | In vitro (Human myometrial strips) | [7][9][10] |

| Clinical Onset of Action | Cervical softening observed within 3 hours | Gemeprost | Clinical Review | [11] |

| Systemic Bioavailability | 12-28% (Vaginal administration) | Gemeprost | Clinical Review | [11] |

| Clinical Efficacy Comparison | As effective as misoprostol for cervical priming and pregnancy termination | Gemeprost | Clinical Trials | [8][12][13] |

Note: The lack of specific Kd and EC50 values for gemeprost highlights a gap in the current research literature and an opportunity for further investigation.

Experimental Protocols

The following section details a representative methodology for assessing the pharmacodynamics of gemeprost on uterine smooth muscle contractility in vitro. This protocol is synthesized from standard organ bath techniques used for studying human myometrium.[9][14]

In Vitro Myometrial Contractility Assay

Objective: To determine the dose-response relationship and contractile effects of gemeprost on isolated human uterine smooth muscle strips.

Materials and Reagents:

-

Human myometrial tissue biopsies (obtained with informed consent from patients undergoing procedures such as cesarean section).

-

Krebs-Henseleit physiological salt solution (PSS): NaCl, KCl, KH2PO4, MgSO4·7H2O, NaHCO3, D-glucose, CaCl2.

-

Carbogen (B8564812) gas (95% O2, 5% CO2).

-

Gemeprost stock solution (dissolved in an appropriate solvent, e.g., ethanol, and then diluted in PSS).

-

Organ bath system with chambers, isometric force transducers, and data acquisition software.

Methodology:

-

Tissue Acquisition and Preparation:

-

Myometrial biopsies are immediately placed in ice-cold Krebs-Henseleit PSS and transported to the laboratory.

-

Under a dissecting microscope, fine longitudinal strips of myometrium (approx. 10 mm length x 2 mm width) are dissected from the biopsy.

-

-

Mounting in Organ Bath:

-

Each myometrial strip is mounted vertically in an organ bath chamber (e.g., 10 mL volume) containing Krebs-Henseleit PSS maintained at 37°C and continuously bubbled with carbogen gas.

-

One end of the strip is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer to record contractile activity.

-

-

Equilibration:

-

The tissue strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 grams).

-

During equilibration, the PSS in the chambers is replaced every 15-20 minutes.

-

The strips are monitored until they exhibit stable, spontaneous phasic contractions.

-

-

Drug Administration (Dose-Response Curve):

-

Once stable spontaneous contractions are established, a cumulative dose-response protocol is initiated.

-

Gemeprost is added to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in a stepwise manner.

-

Each concentration is allowed to act for a set period (e.g., 15-20 minutes or until a stable response is achieved) before the next concentration is added.

-

-

Data Acquisition and Analysis:

-

Isometric contractions are recorded continuously throughout the experiment.

-

The data are analyzed to quantify various parameters of contractility, including:

-

Amplitude: The peak force of contractions.

-

Frequency: The number of contractions per unit of time.

-

Area Under the Curve (AUC): The integral of force over time, representing total contractile activity.

-

-

A dose-response curve is constructed by plotting the percentage increase in contractile activity (e.g., AUC) against the logarithm of the gemeprost concentration.

-

The EC50 (the concentration of gemeprost that produces 50% of the maximal response) can be calculated from this curve.

-

Conclusion

This compound (gemeprost) is a prostaglandin E1 analogue that effectively stimulates uterine smooth muscle contraction. Its pharmacodynamic action is mediated primarily through agonist activity at the EP1 and EP3 receptors, which respectively trigger Gq- and Gi-coupled signaling cascades. These pathways converge to increase intracellular calcium and reduce cAMP-mediated relaxation, leading to potent myometrial contraction. While clinical data confirm its efficacy, a significant gap exists in the literature regarding specific quantitative pharmacodynamic parameters like receptor binding affinities and EC50 values in human uterine tissue. The experimental protocol outlined provides a robust framework for future research aimed at elucidating these precise characteristics, which would be invaluable for the development and optimization of novel uterotonic agents.

References

- 1. What is the mechanism of Gemeprost? [synapse.patsnap.com]

- 2. What is Gemeprost used for? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. G protein signalling pathways in myometrium: affecting the balance between contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gemeprost - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Gemeprost – eDrug [edrug.mvm.ed.ac.uk]

- 10. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mims.com [mims.com]

- 12. Gemeprost | C23H38O5 | CID 5282237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Physiology, Pregnancy Contractions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cervagem discovery and development timeline

An in-depth technical guide on the discovery, development, and clinical application of Cervagem (gemeprost).

Introduction

This compound, the trade name for the active ingredient gemeprost (B1671425), is a synthetic analogue of prostaglandin (B15479496) E1. It is a crucial pharmacological agent in obstetrics and gynecology, primarily utilized for its potent effects on cervical ripening and uterine contraction. Developed in the latter half of the 20th century, gemeprost has become an important tool for procedures such as the dilatation and softening of the cervix prior to surgical procedures in pregnancy and for the induction of medical abortion. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, its mechanism of action, pharmacokinetic profile, and a detailed summary of key clinical trial data.

Discovery and Development Timeline

The development of gemeprost was pioneered by the Japanese company Ono Pharmaceutical Co., Ltd., which has a long history in prostaglandin research, having achieved the world's first total chemical synthesis of prostaglandins (B1171923) on a commercial basis in 1968.

-

Early 1970s: Ono Pharmaceutical Co., Ltd. initiated research to develop a synthetic prostaglandin analogue for obstetric and gynecological applications. This research led to the synthesis of ONO-802, which would later be known as gemeprost.

-

1977-1978: The first clinical trials of ONO-802 were conducted. A significant series of trials took place at 12 universities in Japan between December 1977 and July 1978, evaluating its use in both first and second-trimester pregnancies.

-

1977: The first published clinical trial of ONO-802 was reported by Karim et al. at the National University of Singapore, marking its emergence in the international scientific community.

-

1984: Gemeprost received manufacturing and marketing approval in Japan under the brand name Preglandin for second-trimester abortions.

-

Late 1980s - Present: Following its approval, numerous clinical studies have been conducted worldwide to optimize dosing regimens, explore its use in combination with other drugs like mifepristone (B1683876), and further establish its safety and efficacy profile for various clinical indications.

Mechanism of Action

Gemeprost exerts its effects by mimicking the actions of endogenous prostaglandin E1. Its primary mechanism involves binding to specific prostaglandin receptors on the smooth muscle cells of the uterus and cervix, initiating a cascade of intracellular events.

Upon binding, gemeprost stimulates an increase in intracellular calcium levels within the uterine muscle cells, which in turn promotes uterine contractions. In the cervix, gemeprost facilitates ripening by promoting the breakdown of collagen and increasing the production of glycosaminoglycans. This leads to a softening, thinning, and dilation of the cervix. Additionally, gemeprost can sensitize the myometrium to the effects of oxytocin, further enhancing uterine contractility.

Pharmacokinetics

The pharmacokinetic profile of gemeprost is characterized by its local administration and subsequent metabolism.

| Parameter | Description |

| Absorption | Administered as a vaginal pessary, with a bioavailability of 12-28%. Peak plasma concentrations are typically reached within 2-3 hours. |

| Distribution | Acts locally on the cervix and uterus. |

| Metabolism | Rapidly metabolized in the liver via esterification to its main metabolite, de-esterified gemeprost. |

| Excretion | Approximately 50% of the absorbed dose is excreted in the urine as metabolites within 24 hours. |

Clinical Development

The clinical development of gemeprost has focused on two primary indications: cervical dilatation in the first trimester prior to surgical procedures and the induction of abortion in the second trimester.

First-Trimester Cervical Dilatation

Gemeprost has been shown to be effective in softening and dilating the cervix in the first trimester, which can reduce the need for mechanical dilatation and potentially decrease the risk of cervical trauma.

| Study | N | Dosage Regimen | Key Outcomes |

| Double-blind study (unnamed) | - | 1 mg vaginal pessary 3 hours prior to abortion | Average cervical size of 10 mm (vs. 7 mm in placebo, p < 0.001). 80% of patients required no further dilatation (vs. 19% in placebo). |

| Stornes & Rasmussen, 1991 | 108 | 1 mg gemeprost pessary 4 hours before abortion | Further dilatation was significantly easier after gemeprost compared to Lamicel tent. |

| Egarter et al., 1995 | 87 | 1 mg gemeprost suppositories | For missed abortion, PGE1 treatment was effective in 76.7% of patients. |

Second-Trimester Pregnancy Termination

Gemeprost is widely used for the medical termination of pregnancy in the second trimester, often in combination with mifepristone.

| Study | N | Dosage Regimen | Key Outcomes |

| Open trial (unnamed) | 100 | 1 mg every 3 hours vs. 1 mg every 6 hours | Median abortion interval: 15.9h (3-hourly) vs. 16.9h (6-hourly). Cumulative abortion rates at 24h: 88% (3-hourly) vs. 82% (6-hourly). |

| Comparative study (unnamed) | 152 | 1 mg gemeprost every 3 hours vs. 40 mg intra-amniotic PGF2 alpha | 24-hour success rate: 81% with gemeprost vs. 64% with PGF2 alpha (p < 0.02). Mean abortion times were similar (14.3h vs. 14.8h). |

| Armatage & Luckas, 1996 | - | 3-hourly vs. 6-hourly regimen | Median abortion interval: 16h (3-hourly) vs. 15h (6-hourly). Cumulative abortion rates: 98% (3-hourly) vs. 91.8% (6-hourly). The 6-hour group required a significantly lower total dose. |

| Study with Mifepristone (unnamed) | 197 | 600 mg mifepristone followed by 1 mg gemeprost every 6 hours | Median abortion time: 9.0h (primigravidae) and 7.2h (multigravidae). All but seven women aborted within 24 hours. |

| Randomized trial (unnamed) | 100 | 200 mg mifepristone followed by 1 mg gemeprost every 6 hours vs. misoprostol | Median prostaglandin-abortion interval: 6.6h (gemeprost) vs. 6.1h (misoprostol) (not significant). Cumulative abortion rates at 24h: 96% (gemeprost) vs. 94% (misoprostol). |

Experimental Protocols

The clinical development of gemeprost has been supported by numerous well-designed clinical trials. The following is a representative protocol for a study evaluating different dosing regimens of gemeprost for second-trimester pregnancy termination.

Study Title: A Randomized Trial of Two Regimens for the Administration of Vaginal Prostaglandins (Gemeprost) for the Induction of Midtrimester Abortion

Objective: To compare the efficacy and side effects of a 3-hourly versus a 6-hourly regimen of gemeprost for the induction of second-trimester abortion.

Study Design: A randomized controlled trial.

Patient Population: Women undergoing second-trimester termination of pregnancy.

Intervention:

-

Group 1 (3-hourly regimen): 1 mg gemeprost vaginal pessary inserted into the posterior vaginal fornix every 3 hours.

-

Group 2 (6-hourly regimen): 1 mg gemeprost vaginal pessary inserted into the posterior vaginal fornix every 6 hours.

Primary Outcome Measures:

-

Induction-abortion interval (time from the first pessary to the expulsion of the fetus).

-

Cumulative abortion rate at 24 and 48 hours.

Secondary Outcome Measures:

-

Total dose of gemeprost required.

-

Incidence of side effects (e.g., nausea, vomiting, diarrhea, pain).

-

Need for analgesia.

-

Rate of incomplete abortion requiring surgical intervention.

Conclusion

This compound (gemeprost) has a well-documented history of discovery and development, originating from the pioneering prostaglandin research at Ono Pharmaceutical Co., Ltd. Its mechanism of action, centered on prostaglandin receptor agonism, leads to potent effects on uterine contractility and cervical ripening. Extensive clinical trials have established its efficacy and safety for cervical dilatation in the first trimester and for the induction of medical abortion in the second trimester, solidifying its role as a key therapeutic option in obstetrics and gynecology. Ongoing research continues to refine its clinical application, particularly in combination with other agents to optimize patient outcomes.

In-Vitro Effects of Cervagem (Gemeprost) on Cervical Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cervagem®, the brand name for the synthetic prostaglandin (B15479496) E1 (PGE1) analogue gemeprost (B1671425), is a critical therapeutic agent for cervical ripening and the induction of uterine contractions. This technical guide provides an in-depth analysis of the in-vitro effects of gemeprost and other PGE1 analogues on cervical tissue. Drawing from a comprehensive review of available scientific literature, this document details the molecular mechanisms, presents quantitative data from relevant studies, outlines detailed experimental protocols, and visualizes the key signaling pathways involved. While direct in-vitro quantitative data for gemeprost is limited in publicly accessible literature, this guide synthesizes findings from closely related PGE1 and PGE2 analogues to provide a robust understanding of its biological activity on cervical tissue. This information is intended to support further research and development in the field of obstetrics and gynecology.

Mechanism of Action

Gemeprost exerts its physiological effects by mimicking endogenous prostaglandin E1. Its primary actions on the cervix are centered around remodeling the extracellular matrix (ECM), leading to softening and dilation—a process known as cervical ripening. This is achieved through a multi-faceted process involving the activation of specific prostaglandin receptors.

Gemeprost binds to E-prostanoid (EP) receptors on cervical smooth muscle cells and fibroblasts[1][2]. The key receptor subtypes involved are:

-

EP1 and EP3 Receptors: Activation of these Gαq-coupled receptors initiates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels ([Ca2+]i). This rise in calcium contributes to uterine contractions[1][2].

-

EP2 and EP4 Receptors: These Gαs-coupled receptors stimulate adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is primarily associated with the biochemical changes of cervical ripening[3][4].

The culmination of these signaling events is the induction of a cascade of biochemical changes within the cervical stroma, including the breakdown of collagen and an increase in the production of glycosaminoglycans (GAGs)[1][2].

In-Vitro Effects on Cervical Tissue

The remodeling of the cervical extracellular matrix is a hallmark of gemeprost's action. This process involves significant changes in the two primary components of the cervical stroma: collagen and glycosaminoglycans.

Collagen Metabolism

The structural integrity of the cervix is largely maintained by a dense network of collagen fibrils. Cervical ripening necessitates the degradation of this network. Prostaglandins, including PGE1 analogues, have been shown to increase the activity of collagenases, a class of matrix metalloproteinases (MMPs) that specifically cleave collagen fibers[1][2].

| Parameter | PGE1/PGE2 Analogue | In-Vitro Model | Observed Effect | Reference |

| Collagenase (MMP-1) mRNA levels | Prostaglandin E2 (PGE2) | Human Dermal Fibroblasts | Dose-dependent increase | --INVALID-LINK-- |

| Type I Collagenase Activity | Prostaglandin E1 (PGE1) | Human Dermal Fibroblasts from Hypertrophic Scars | Significant increase | --INVALID-LINK-- |

Glycosaminoglycan (GAG) Synthesis

Glycosaminoglycans are hydrophilic polysaccharides that, along with proteoglycans, form the ground substance of the cervical stroma. An increase in GAGs, particularly hyaluronic acid, leads to increased water content and a more disorganized collagen network, contributing to cervical softening.

| Parameter | PGE1/PGE2 Analogue | In-Vitro Model | Observed Effect | Reference |

| Total GAG Content | Not Specified | Mouse Cervical Tissue | Increased at term | --INVALID-LINK-- |

| Hyaluronan (HA) Levels | Not Specified | Mouse Cervical Tissue | Increased from 19% to 71% of total GAG at term | --INVALID-LINK-- |

Cervical Tissue Stiffness

Signaling Pathways

The binding of gemeprost to its cognate EP receptors triggers distinct intracellular signaling cascades that orchestrate the complex process of cervical ripening.

References

The Myometrial Molecular Landscape of Gemeprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemeprost (B1671425), a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), is a potent uterotonic agent employed clinically for cervical ripening and the induction of uterine contractions.[1][2] Its therapeutic efficacy is contingent upon its interaction with specific molecular targets within the myometrium, the smooth muscle layer of the uterus. This technical guide provides an in-depth exploration of the molecular targets of gemeprost in the myometrium, detailing the associated signaling pathways and the experimental methodologies used to elucidate these interactions. A comprehensive understanding of these molecular mechanisms is critical for the optimization of existing therapeutic strategies and the development of novel pharmacological agents targeting uterine contractility.

Primary Molecular Targets: Prostaglandin E (EP) Receptors

The principal molecular targets of gemeprost in the myometrium are the G-protein coupled prostaglandin E (EP) receptors.[1][3] Gemeprost, as a PGE1 analogue, functions as an agonist at these receptors, mimicking the action of endogenous PGE2.[2][4] The myometrium expresses all four subtypes of the EP receptor (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling cascades that collectively regulate uterine tone.[5][6][7] The differential expression and activation of these receptor subtypes account for the multifaceted effects of prostaglandins (B1171923) on uterine contractility, which can be either stimulatory or inhibitory.

Contractile EP Receptors: EP1 and EP3

The pro-contractile effects of gemeprost are primarily mediated through its agonistic activity on EP1 and EP3 receptors.[3] Studies on pregnant human myometrium at term suggest that EP3 is the primary receptor subtype mediating PGE2-induced contractility.[8]

-

EP1 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a fundamental trigger for smooth muscle contraction.[5]

-

EP3 Receptors: The EP3 receptor has multiple splice variants that can couple to different G proteins, leading to diverse signaling outcomes. In the myometrium, EP3 receptors are predominantly coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Lower cAMP levels promote myometrial contraction. Some EP3 isoforms can also couple to Gq/11, contributing to the Ca2+-mediated contractile pathway similar to EP1 receptors.[5][9]

Relaxatory EP Receptors: EP2 and EP4

In contrast to EP1 and EP3, the EP2 and EP4 receptors are coupled to Gs proteins and mediate myometrial relaxation.[9]

-

EP2 and EP4 Receptors: Activation of these receptors stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that promote smooth muscle relaxation. These mechanisms include the sequestration of intracellular Ca2+ into the sarcoplasmic reticulum and the inhibition of myosin light chain kinase (MLCK), an enzyme essential for the initiation of muscle contraction.

Downstream Signaling Pathways

The interaction of gemeprost with its cognate EP receptors initiates a cascade of intracellular events that ultimately modulate myometrial contractility. The balance between the contractile and relaxatory signaling pathways determines the net effect on the uterus.

Calcium Mobilization

A primary mechanism by which gemeprost induces myometrial contraction is through the elevation of intracellular calcium levels.[1][3] The activation of EP1 and certain EP3 receptor subtypes leads to a significant influx of extracellular Ca2+ through plasma membrane channels and the release of Ca2+ from intracellular stores.[5][10] This surge in cytosolic Ca2+ binds to calmodulin, which in turn activates MLCK, leading to the phosphorylation of myosin light chains and the initiation of the contractile process.

Cyclic Adenosine Monophosphate (cAMP) Modulation

Gemeprost can also influence intracellular cAMP levels. While activation of EP2 and EP4 receptors increases cAMP leading to relaxation, the activation of Gi-coupled EP3 receptors has the opposite effect, decreasing cAMP levels and thereby promoting contraction.[5][11] The net effect on cAMP depends on the relative expression and gemeprost's affinity for these different receptor subtypes in the myometrial cells.

Quantitative Data

While gemeprost is known to be a potent agonist at EP receptors, specific quantitative data on its binding affinities (Kd or Ki) and potencies (EC50) at each of the human myometrial EP receptor subtypes are not extensively available in the public domain. However, data from related prostaglandins and experimental systems provide valuable context. For instance, studies on human myometrial cells have determined the EC50 for PGF2α-induced increases in intracellular calcium to be approximately 4 nM.[12]

| Parameter | Agonist | Receptor/Effect | Value | Cell/Tissue Type | Reference |

| EC50 | PGF2α | Intracellular Ca2+ increase | 4 nM | Human myometrial cells | [12] |

| EC50 | Oxytocin (B344502) | Intracellular Ca2+ increase | 1 nM | Human myometrial cells | [12] |

This table summarizes available quantitative data for related uterotonic agents. Specific data for gemeprost is limited.

Experimental Protocols

The characterization of gemeprost's molecular targets and its effects on myometrial physiology involves a range of in vitro and ex vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand (e.g., gemeprost) for its receptor.

Methodology:

-

Membrane Preparation: Myometrial tissue is homogenized and subjected to differential centrifugation to isolate a plasma membrane-rich fraction.

-

Incubation: The membrane preparation is incubated with a radiolabeled prostaglandin (e.g., [3H]PGE2) and varying concentrations of unlabeled gemeprost.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of gemeprost, which reflects its binding affinity for the receptor.

Intracellular Calcium Measurement

This technique is used to assess the effect of gemeprost on intracellular Ca2+ concentrations in myometrial cells.

Methodology:

-

Cell Culture and Loading: Primary human myometrial cells are cultured and then loaded with a fluorescent Ca2+ indicator dye, such as Fura-2/AM.[13]

-

Stimulation: The loaded cells are stimulated with varying concentrations of gemeprost.

-

Fluorescence Measurement: Changes in the fluorescence of the Ca2+ indicator are measured over time using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.[13]

-

Data Analysis: Dose-response curves are generated to determine the EC50 of gemeprost for Ca2+ mobilization.

In Vitro Myometrial Strip Contractility Assays

This ex vivo method directly measures the contractile response of myometrial tissue to pharmacological agents.[14]

Methodology:

-

Tissue Preparation: Small strips of myometrial tissue are dissected from biopsies and mounted in organ baths containing a physiological salt solution maintained at 37°C and aerated with a gas mixture.[15]

-

Isometric Tension Recording: The tissue strips are connected to force transducers to isometrically record contractile activity.

-

Stimulation: After a period of equilibration and the development of spontaneous contractions, cumulative concentrations of gemeprost are added to the organ bath.

-

Data Analysis: The force and frequency of contractions are measured and analyzed to determine the potency (EC50) and efficacy of gemeprost in inducing myometrial contractions.[15]

Cyclic AMP (cAMP) Assays

These assays are used to measure changes in intracellular cAMP levels in response to gemeprost.

Methodology:

-

Cell Culture and Treatment: Cultured myometrial cells are treated with gemeprost for a specified period, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The results are analyzed to determine the effect of gemeprost on cAMP production.

Visualizations

Signaling Pathways

Caption: Signaling pathways of gemeprost in myometrial cells.

Experimental Workflow

Caption: Workflow for characterizing gemeprost's myometrial activity.

Conclusion

Gemeprost exerts its potent effects on the myometrium through a complex interplay of interactions with multiple EP receptor subtypes. Its primary contractile mechanism is mediated by the activation of EP1 and EP3 receptors, leading to increased intracellular calcium and decreased cAMP levels. Conversely, its interaction with EP2 and EP4 receptors can lead to myometrial relaxation via the cAMP-PKA pathway. The net physiological response to gemeprost is therefore dependent on the specific expression profile and functional status of these receptors in the myometrium at different physiological states, such as during pregnancy and labor. Further research to delineate the precise binding kinetics and dose-response relationships of gemeprost at each EP receptor subtype will be invaluable for refining its clinical application and for the development of more targeted therapeutics for the management of uterine contractility.

References

- 1. What is Gemeprost used for? [synapse.patsnap.com]

- 2. Gemeprost | C23H38O5 | CID 5282237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gemeprost? [synapse.patsnap.com]

- 4. Gemeprost – eDrug [edrug.mvm.ed.ac.uk]

- 5. Prostaglandin E receptors in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of prostanoid receptors in human lower segment pregnant myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression, localization and function of prostaglandin receptors in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin receptors EP and FP are regulated by estradiol and progesterone in the uterus of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progesterone and cAMP synergize to inhibit responsiveness of myometrial cells to pro-inflammatory/pro-labor stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. reprocell.com [reprocell.com]

- 15. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Prostaglandin Analogues in Obstetrics

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923) (PGs) are lipid autacoids that play a pivotal role in female reproductive physiology, particularly in the complex processes of cervical ripening, uterine contractions, and the control of postpartum uterine tone.[1][2] Their synthetic analogues have been developed to harness these effects, offering critical therapeutic interventions in obstetrics.[3] These analogues have largely overcome the limitations of natural prostaglandins and are now routinely used for labor induction, termination of pregnancy, and management of postpartum hemorrhage.[1][4] This technical guide provides an in-depth review of the literature on the primary prostaglandin (B15479496) analogues used in obstetrics—dinoprostone (B10761402) (a PGE2 analogue), misoprostol (B33685) (a PGE1 analogue), and carboprost (B24374) (a PGF2α analogue)—focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.

Clinical Applications and Efficacy

Prostaglandin analogues are central to modern obstetric practice for three primary applications: cervical ripening and labor induction, medical termination of pregnancy, and control of postpartum hemorrhage (PPH).[4][5]

-

Cervical Ripening and Labor Induction: Both dinoprostone and misoprostol are widely used for this purpose.[6] They facilitate cervical ripening by increasing collagen breakdown and water content, which softens and dilates the cervix.[2][7] Misoprostol, a PGE1 analogue, and Dinoprostone, a PGE2 analogue, are both effective cervical ripening agents in women with an unfavorable cervix.[8][9]

-

Postpartum Hemorrhage (PPH): Carboprost tromethamine, a synthetic analogue of PGF2α, is a potent uterotonic agent used to control PPH due to uterine atony when other methods have failed.[10][11]

The clinical efficacy of these agents, particularly in the context of labor induction, has been the subject of numerous comparative studies. Key quantitative outcomes are summarized below.

Table 1: Comparative Efficacy of Misoprostol vs. Dinoprostone for Labor Induction

| Outcome Metric | Misoprostol Group | Dinoprostone Group | p-value | Study Population/Notes | Reference |

|---|---|---|---|---|---|

| Vaginal Delivery Rate | 88% (vaginal insert) | 74% (vaginal insert) | < 0.007 | 220 women with Bishop score ≤4 | [12] |

| 82.3% | 88.7% | 0.016 | Patients with premature rupture of membranes | [13] | |

| 50.94% (vaginal tablet) | 73.58% (vaginal insert) | 0.02 | 106 pregnant women at term | [14] | |

| Time to Vaginal Delivery | 1113 min (avg) | 2150 min (avg) | < 0.0001 | 220 women with Bishop score ≤4 | [12] |

| Time to Onset of Labor | 437 min (avg) | 718 min (avg) | < 0.001 | Patients with premature rupture of membranes | [13] |

| 855 min (avg) | 1740 min (avg) | < 0.0001 | 220 women with Bishop score ≤4 | [12] | |

| Induction-to-Delivery Interval | 15.2 ± 4.9 hours | 18.3 ± 4.29 hours | < 0.001 | 106 pregnant women at term | [14] |

| Cesarean Section Rate | 47.17% | 26.42% | 0.043 | 106 pregnant women at term | [14] |

| 18% | 19% | Not significant | 200 women with Bishop score ≤6 | [15] |

| Oxytocin (B344502) Requirement | 30.2% | 43.2% | 0.046 | 220 women with Bishop score ≤4 |[12] |

Table 2: Adverse Events Associated with Prostaglandin Analogues for Labor Induction

| Adverse Event | Misoprostol Group | Dinoprostone Group | p-value | Study Population/Notes | Reference |

|---|---|---|---|---|---|

| Uterine Tachysystole | 38% (vaginal insert) | 12% (vaginal insert) | < 0.001 | 220 women with Bishop score ≤4 | [12] |

| 9% (oral) | 14% (vaginal) | 0.27 | 200 women with Bishop score ≤6 | [15] | |

| Postpartum Hemorrhage (PPH) | 24.5% | 11.3% | 0.22 | 106 pregnant women at term | [14] |

| | 3.8% (major PPH) | 1.8% (major PPH) | 0.61 | After failed first induction attempt |[16] |

Table 3: Dosing and Efficacy of Carboprost Tromethamine for Postpartum Hemorrhage

| Parameter | Value/Recommendation | Notes | Reference |

|---|---|---|---|

| Indication | Refractory PPH due to uterine atony unresponsive to conventional management. | Second-line therapy after oxytocin failure. | [10][17] |

| Initial Dose | 250 micrograms (1 mL) | Deep intramuscular (IM) injection. | [10][17][18] |

| Repeat Dosing | 250 mcg every 15 to 90 minutes | Interval determined by clinical response. | [10][17][18] |

| Maximum Total Dose | 2 milligrams (8 doses) | Continuous administration for more than two days is not recommended. | [10][17][18] |

| Efficacy | 73% of successful cases responded to a single injection. | Based on clinical trial data. | [17][18][19] |

| Common Side Effects | Nausea, vomiting, diarrhea. | Diarrhea is the most common side effect. |[17][20] |

Mechanisms of Action and Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface.[21] The differential expression of these receptors and their downstream signaling cascades in the myometrium and cervix determine the physiological response.

Prostaglandin E2 (PGE2) and its Analogues (Dinoprostone) PGE2 can interact with four receptor subtypes: EP1, EP2, EP3, and EP4.[21]

-

EP1 and EP3 Receptors: These receptors primarily couple to Gq proteins, activating the Phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently increase intracellular calcium ([Ca²⁺]i) and activate Protein Kinase C (PKC), promoting myometrial contraction.[21][22]

-

EP2 and EP4 Receptors: These receptors couple to Gs proteins, stimulating adenylyl cyclase, which increases cyclic adenosine (B11128) monophosphate (cAMP) production. Increased cAMP levels typically lead to smooth muscle relaxation.[21]

-

Cervical Ripening: The process of cervical ripening is thought to be mediated by the activation of collagenase and remodeling of the extracellular matrix, a process influenced by these signaling cascades.[7]

Prostaglandin E1 (PGE1) and its Analogues (Misoprostol) Misoprostol is a synthetic analogue of PGE1.[6] It has a strong affinity for the EP3 receptor and may also bind to the EP2 receptor, resulting in both cervical ripening and increased uterine contractility.[7]

Prostaglandin F2α (PGF2α) and its Analogues (Carboprost) PGF2α and its analogue carboprost bind to the FP receptor (PTGFR).[22] The FP receptor couples to Gq proteins, activating the PLC/PKC pathway, which robustly increases intracellular calcium, leading to strong myometrial contractions.[22][23] This signaling cascade also activates other pathways, including mitogen-activated protein kinases (MAPK) and NF-κB, which contribute to the inflammatory-like processes of labor.[23]

Experimental Protocols

Evaluating the effects of prostaglandin analogues on uterine tissue is crucial for understanding their mechanism and clinical efficacy. In vitro studies using myometrial tissue strips are a common methodology.

Protocol: In Vitro Myometrial Contractility Assay

-

Tissue Acquisition: Myometrial biopsies are obtained from women undergoing cesarean delivery, typically from the upper edge of the uterine incision.[24]

-

Sample Preparation: The tissue is immediately placed in a physiological salt solution (e.g., Krebs-Ringer solution). Myometrial strips of a standardized size (e.g., 10 x 3 x 2 mm) are dissected from the biopsies.[24][25]

-

Organ Chamber Setup: Each strip is mounted vertically in an organ chamber bath containing the physiological solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[25][26]

-

Isometric Tension Recording: The lower end of the strip is fixed, and the upper end is connected to an isometric force transducer. The transducer records changes in muscle tension over time.[26]

-

Equilibration and Viability Check: The strips are equilibrated under a resting tension (e.g., 1-2 g) for a period (e.g., 60-90 minutes) until spontaneous, regular contractions are observed. Tissues with poor spontaneous activity may be discarded.[24]

-

Drug Administration: A baseline recording of spontaneous contractions is established. Prostaglandin analogues (e.g., PGE1 or PGE2 at 10⁻⁵ mol/L) or a solvent control are then added to the organ bath.[24][26]

-

Data Acquisition and Analysis: Contractile activity is recorded for a defined period (e.g., up to 360 minutes).[24][26] The data is analyzed by calculating the area under the curve (AUC) of the contraction recordings, which serves as a quantitative measure of total uterine contractility.[24][26]

-

Structural Analysis (Optional): After the experiment, tissue strips can be fixed in formalin for histological analysis to assess changes in total collagen content and the percentage of area covered by connective tissue.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical applications of prostaglandins in Obstetrics and Gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin analogues and their uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impact of Maternal BMI on the Efficacy and Safety of Oral Misoprostol for Labor Induction [mdpi.com]

- 7. Clinical Insights for Cervical Ripening and Labor Induction Using Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Results of Induction of Labor with Prostaglandins E1 and E2 (The RIPE Study): A Real-World Data Analysis of Obstetrical Effectiveness and Clinical Outcomes of Pharmacological Induction of Labor with Vaginal Inserts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. drugs.com [drugs.com]

- 11. youtube.com [youtube.com]

- 12. Labor induction with misoprostol vaginal insert compared with dinoprostone vaginal insert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative study of dinoprostone and misoprostol for induction of labor in patients with premature rupture of membranes after 35 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative Study of Vaginal Misoprostol Tablet Versus Dinoprostone Insert in Induction of Labor: A Prospective Interventional Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oral misoprostol or vaginal dinoprostone for labor induction: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of labor with repeated prostaglandin administration after failure of dinoprostone vaginal insert: a retrospective study comparing dinoprostone and misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. pfizermedical.com [pfizermedical.com]

- 19. Hemabate (Carboprost Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 20. Postpartum Haemorrhage and Carboprost for Its Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prostaglandin E receptors in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]

- 24. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The effect of prostaglandin I on the contractility of the term pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Vaginally Administered Gemeprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemeprost (B1671425), a synthetic analogue of prostaglandin (B15479496) E1, is utilized in obstetrics and gynecology for cervical ripening and the induction of uterine contractions. Administered vaginally as a pessary, its localized delivery is intended to maximize therapeutic effects on the uterus and cervix while minimizing systemic exposure. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of vaginally administered gemeprost. However, it is critical to note at the outset that detailed, publicly available human pharmacokinetic studies providing specific quantitative parameters such as Cmax, AUC, and half-life are notably scarce in the peer-reviewed literature and regulatory summaries. This guide, therefore, synthesizes the available qualitative and limited quantitative data, outlines general experimental approaches for its clinical use, and visualizes its physiological pathway and metabolism. The significant gaps in publicly accessible, detailed pharmacokinetic data represent a key area for future research to fully characterize this compound.

Introduction

Gemeprost is a prostaglandin E1 analogue that plays a crucial role in cervical dilation and uterine contractility.[1] Its primary clinical applications include the softening and dilatation of the cervix prior to surgical procedures in the first trimester of pregnancy and for the termination of pregnancy in the second trimester.[1] The vaginal route of administration is preferred for its localized action, which is designed to directly target the uterine and cervical tissues.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of vaginally administered gemeprost is paramount for optimizing dosing regimens, ensuring patient safety, and informing further drug development. This document collates the available pharmacokinetic information and highlights the limitations of the current public knowledge base.

Pharmacokinetic Properties

The pharmacokinetic profile of gemeprost following vaginal administration is characterized by its absorption through the vaginal mucosa, subsequent systemic distribution, metabolism, and excretion.

Absorption

Following vaginal administration, gemeprost is absorbed through the mucous membranes.[2] The systemic absorption of gemeprost is reported to be limited.[1]

Table 1: Summary of Available Quantitative Pharmacokinetic Parameters for Vaginally Administered Gemeprost

| Parameter | Value | Reference |

| Bioavailability | 12-28% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [1][4] |

| Detectable Plasma Levels | At least 6-8 hours | [4][5] |

Distribution

Information regarding the specific tissue distribution and protein binding of gemeprost following vaginal administration is not detailed in the available literature.

Metabolism

Gemeprost is metabolized in the liver.[3] After intravenous administration, it undergoes rapid hydrolysis to its free acid, which is then inactivated through β- and ω-oxidation.[1] It is presumed that a similar metabolic pathway follows vaginal absorption. The primary metabolite is de-esterified gemeprost.[3]

Excretion

The metabolites of gemeprost are primarily excreted via the kidneys.[2] Approximately 50% of the absorbed dose is eliminated as metabolites in the urine within the first 24 hours.[1]

Experimental Protocols

Clinical Efficacy and Safety Studies

These studies typically involve the administration of a 1 mg gemeprost pessary into the posterior vaginal fornix.[6][7] The dosing interval is often every 3 to 6 hours, with a maximum number of administrations.[6]

Example Clinical Trial Protocol Outline:

-

Study Design: Double-blind, placebo-controlled, or comparative trials.[7]

-

Patient Population: Pregnant women in the first or second trimester undergoing termination of pregnancy or requiring cervical ripening.[6][7]

-

Intervention: Vaginal administration of 1 mg gemeprost pessaries at specified intervals.[6]

-

Primary Endpoints: Efficacy measures such as cervical dilatation, time to abortion, and success rates.[7]

-

Secondary Endpoints: Safety and tolerability, including the incidence of side effects like uterine pain, gastrointestinal issues, and bleeding.[7]

Quantification of Gemeprost

Specific, validated analytical methods for the quantification of gemeprost in human plasma from clinical studies are not detailed in the reviewed literature. Generally, methods for prostaglandin analysis include bioassays, gas-liquid chromatography combined with mass spectrometry, and radioimmunoassays.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical study involving the vaginal administration of gemeprost.

Caption: Generalized workflow for a clinical study of vaginally administered gemeprost.

Signaling Pathway

The mechanism of action of gemeprost involves binding to prostaglandin E receptors, leading to uterine contractions and cervical ripening.

Caption: Simplified signaling pathway of gemeprost leading to physiological effects.

ADME Process

The following diagram outlines the absorption, distribution, metabolism, and excretion (ADME) process for vaginally administered gemeprost based on available information.

References

- 1. Gemeprost | C23H38O5 | CID 5282237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Gemeprost used for? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vaginally administered 16,16-dimethyl-PGE1-methyl ester (Gemeprost) to induce termination of pregnancy after the first trimester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Use of a new vaginal suppository: prostaglandin E1 analog Gemeprost for cervix maturation prior to abortion in the 1st trimester] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Cellular Response of Cervical Stromal Cells to Cervagem (Gemeprost)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic action of Cervagem (gemeprost), a prostaglandin (B15479496) E1 (PGE1) analog, on human cervical stromal cells. The document focuses on the core cellular responses that lead to cervical ripening, a critical process for successful labor induction and other gynecological procedures.

Introduction: The Role of this compound in Cervical Ripening

This compound, a synthetic analog of prostaglandin E1, is a potent therapeutic agent used to induce cervical ripening, a complex physiological process characterized by the softening, effacement, and dilation of the uterine cervix.[1] This remodeling of the cervical extracellular matrix (ECM) is essential for parturition. The primary cellular targets of this compound within the cervix are the stromal cells, also known as cervical fibroblasts, which are responsible for synthesizing and maintaining the ECM. This guide delves into the intricate cellular and molecular responses of these cells to this compound, providing a detailed understanding of its mechanism of action.

Core Cellular Responses to this compound

The therapeutic effect of this compound on cervical stromal cells is multifaceted, primarily involving the degradation of the existing collagen-rich ECM and the synthesis of new matrix components that alter the biomechanical properties of the cervix.

Extracellular Matrix Remodeling: A Balance of Degradation and Synthesis

This compound initiates a cascade of events that shifts the balance within the cervical stroma from a rigid, collagen-dominated state to a more pliable, hydrated structure. This is achieved through the coordinated regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), as well as the increased production of glycosaminoglycans (GAGs).

Prostaglandins (B1171923), including PGE1 analogs like gemeprost (B1671425), are known to stimulate the expression and secretion of MMPs by cervical stromal cells. These enzymes are crucial for the breakdown of the dense collagen network that gives the non-pregnant cervix its tensile strength. Key MMPs involved in this process include:

-

MMP-1 (Interstitial Collagenase): Responsible for the initial cleavage of fibrillar collagens (types I and III), which are the most abundant collagens in the cervical stroma.

-

MMP-8 (Neutrophil Collagenase): While primarily of neutrophil origin, its activity in the cervix is also implicated in collagen degradation during ripening.

-

MMP-13 (Collagenase 3): Exhibits a broad substrate specificity and can degrade several types of collagen.

Studies on related prostaglandins, such as PGF2α, have demonstrated a dose-dependent increase in MMP-1 secretion from cultured human uterine cervical fibroblasts.[2][3] This provides a strong indication of a similar mechanism for PGE1 analogs like gemeprost.

Table 1: Effect of Prostaglandin F2α on MMP-1 Secretion in Human Cervical Fibroblasts (Illustrative Data)

| Treatment Concentration | MMP-1 Secretion (ng/mL) | Fold Increase over Control |

| Control (Vehicle) | 8.1 ± 0.2 | 1.0 |

| PGF2α (10⁻⁷ mol/L) | 12.6 ± 1.5 | 1.6 |

| PGF2α (10⁻⁶ mol/L) | 27.5 ± 2.4 | 3.4 |

| PGF2α (10⁻⁵ mol/L) | 27.5 ± 2.4 | 3.4 |

Data adapted from a study on PGF2α to illustrate the expected trend for PGE1 analogs.[2]

The activity of MMPs is tightly regulated by their endogenous inhibitors, the TIMPs. Successful cervical ripening requires a shift in the MMP:TIMP ratio in favor of MMP activity. While direct quantitative data on the effect of gemeprost on TIMP expression in cervical stromal cells is limited, it is hypothesized that prostaglandins may directly or indirectly lead to a decrease in the local concentration or activity of TIMPs, further promoting ECM degradation.

This compound stimulates the synthesis of GAGs, particularly hyaluronan (HA), by cervical stromal cells.[4][5][6] Hyaluronan is a large, non-sulfated GAG that has a remarkable capacity to bind water, leading to increased tissue hydration and swelling. This contributes significantly to the softening and increased compliance of the cervix. The synthesis of hyaluronan is catalyzed by a family of enzymes called hyaluronan synthases (HAS). It is proposed that this compound upregulates the expression of specific HAS isoforms in cervical stromal cells.

Inflammatory Response

The process of cervical ripening is considered a localized inflammatory-like process. Prostaglandins like PGE1 are key mediators of inflammation. They can induce the expression of pro-inflammatory cytokines and chemokines in cervical stromal cells, which in turn can recruit immune cells such as neutrophils and macrophages to the cervix. These immune cells release additional proteases, including MMPs, further contributing to ECM degradation.

Signaling Pathways Activated by this compound

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) for prostaglandin E2 (EP receptors) on the surface of cervical stromal cells.[7][8] The downstream signaling cascades activated by these receptors are complex and can vary depending on the specific EP receptor subtype involved. The primary EP receptors implicated in cervical ripening are EP2 and EP4.

The cAMP-PKA Pathway

Binding of this compound to EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors that translocate to the nucleus and modulate the expression of genes involved in cervical ripening, such as those encoding for MMPs and HAS.

The PI3K-Akt/MAPK Pathway

In addition to coupling to Gs, the EP4 receptor can also couple to the inhibitory G-protein (Gi), which can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathways.[10] These pathways are also known to regulate gene expression and cellular processes involved in tissue remodeling. The activation of the MAPK/ERK pathway can lead to the phosphorylation of transcription factors that control the expression of genes encoding for MMPs.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the cellular response of cervical stromal cells to this compound.

Isolation and Culture of Primary Human Cervical Stromal Cells

-

Tissue Acquisition: Obtain fresh cervical tissue biopsies from consenting, non-pregnant women undergoing hysterectomy for benign conditions.

-

Tissue Processing: Wash the tissue extensively in sterile phosphate-buffered saline (PBS) containing antibiotics. Mince the tissue into small fragments (1-2 mm³).

-

Enzymatic Digestion: Digest the minced tissue with a solution of collagenase (e.g., 0.1% collagenase type I) and dispase in a suitable culture medium (e.g., DMEM/F-12) for 1-2 hours at 37°C with gentle agitation.

-

Cell Isolation: Neutralize the enzyme activity with fetal bovine serum (FBS). Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Cell Culture: Centrifuge the cell suspension, resuspend the pellet in complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, antibiotics, and antimycotics), and plate in culture flasks.

-

Fibroblast Selection: Stromal cells will adhere to the plastic surface. After 24-48 hours, remove non-adherent cells by changing the medium. Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.

-

Cell Characterization: Confirm the identity of the stromal cells by immunocytochemistry for vimentin (B1176767) (positive) and cytokeratin (negative).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Treatment: Seed primary cervical stromal cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of gemeprost (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 6, 12, 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR: Perform qPCR using a thermal cycler with SYBR Green or TaqMan probes for the target genes (e.g., MMP1, MMP8, MMP13, TIMP1, HAS1, HAS2, HAS3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Protein Expression Analysis

-

Cell Treatment and Lysis: Treat cells as described for qPCR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the proteins of interest (e.g., MMP-1, p-ERK, ERK, β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control.

Collagenase Activity Assay

-

Sample Collection: Collect the conditioned medium from cervical stromal cell cultures treated with gemeprost.

-

Assay Principle: Use a commercially available collagenase activity assay kit. These kits typically employ a fluorogenic substrate that is cleaved by active collagenase, releasing a fluorescent signal.

-

Procedure: Follow the manufacturer's protocol. Briefly, incubate the conditioned medium with the fluorogenic substrate and measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the collagenase activity based on the rate of increase in fluorescence, and normalize to the total protein concentration of the conditioned medium.[11][12][13][14][15]

Conclusion

This compound (gemeprost) induces a complex and coordinated cellular response in cervical stromal cells, which is central to its clinical efficacy in cervical ripening. By stimulating the expression of matrix-degrading enzymes, modulating their inhibitors, and increasing the production of hydrating glycosaminoglycans, this compound effectively remodels the cervical extracellular matrix. The activation of specific prostaglandin E receptors and their downstream signaling pathways, primarily the cAMP-PKA and potentially the PI3K-Akt/MAPK pathways, orchestrates these changes in gene and protein expression. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuanced molecular mechanisms of this compound, paving the way for the development of more targeted and effective therapies for the management of cervical ripening.

References

- 1. The role of prostaglandins E1 and E2, dinoprostone, and misoprostol in cervical ripening and the induction of labor: a mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Prostaglandin F(2alpha), cytokines and cyclic mechanical stretch augment matrix metalloproteinase-1 secretion from cultured human uterine cervical fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Cervical hyaluronan biology in pregnancy, parturition and preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandin E2 receptor 3 (EP3) signaling promotes migration of cervical cancer via urokinase-type plasminogen activator receptor (uPAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 10. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Method to analyze collagenase and gelatinase activity by fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. 3hbiomedical.com [3hbiomedical.com]

Methodological & Application

Application Notes and Protocols for the Use of Cervagem (Gemeprost) in First-Trimester Abortion Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for using Cervagem (gemeprost), a prostaglandin (B15479496) E1 analogue, in clinical research for first-trimester medical abortion. The information is compiled from various clinical studies to guide the design and execution of future research in this area.

Introduction